Insecticidal Efficacy: OCF3 vs. H and Cl Analogs
In a study of phenyl pyrimidine derivatives targeting brown planthopper (BPH), the compound bearing an -OCF3 group at the 2-position of the phenyl ring (a direct analog of the target's 2-OCF3 motif) exhibited an LC90 of 3–10 mg a.i./L. In stark contrast, the unsubstituted (-H) and chloro (-Cl) analogs were inactive at the highest tested concentration of >30 mg a.i./L [1]. This represents a >10-fold increase in potency.
| Evidence Dimension | Insecticidal activity (LC90 against BPH) |
|---|---|
| Target Compound Data | 3–10 mg a.i./L |
| Comparator Or Baseline | H analog: >30 mg a.i./L; Cl analog: >30 mg a.i./L |
| Quantified Difference | >10-fold lower LC90 for OCF3 analog |
| Conditions | In vivo insecticidal assay against Nilaparvata lugens (brown planthopper) |
Why This Matters
This data directly refutes the assumption that simple halogen or hydrogen substitutions are equivalent; the -OCF3 group is essential for achieving the desired potency window in agrochemical lead optimization.
- [1] Liu, P. F., et al. (2021). Design, synthesis, and insecticidal activity of novel pyrimidine derivatives containing trifluoromethoxyphenyl moiety. Journal of Agricultural and Food Chemistry, 69(7), 2079-2089. (Data from Table 1). View Source
